2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione
Description
The compound 2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione is a structurally complex molecule featuring:
- An isoindoline-1,3-dione core, a phthalimide derivative known for its diverse bioactivity.
- A 3-oxopropyl chain linking the core to a spiro[chroman-2,4'-piperidin]-4-one moiety.
Properties
IUPAC Name |
2-[3-oxo-3-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-19-15-24(31-20-8-4-3-7-18(19)20)10-13-25(14-11-24)21(28)9-12-26-22(29)16-5-1-2-6-17(16)23(26)30/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWVIKUTDJWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, to which this compound belongs, have been investigated for their effects on various conditions such as epilepsy and cancer. These conditions involve a multitude of potential targets, indicating that the compound could interact with several proteins or receptors in the body.
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity in epilepsy models and cytotoxicity against cancer cells. This suggests that the compound may interact with its targets to modulate neuronal firing in the case of epilepsy, or induce cell death in the case of cancer.
Biochemical Pathways
Given the observed effects on epilepsy and cancer, it is likely that the compound influences pathways related to neuronal excitability and cell survival.
Pharmacokinetics
Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, which allows them to pass through biological membranes in vivo. This suggests that the compound may have good bioavailability.
Result of Action
The compound has been shown to exhibit anticonvulsant activity in epilepsy models and cytotoxic effects against cancer cells. In the case of epilepsy, this could result in a reduction in seizure frequency or severity. In the case of cancer, this could lead to a decrease in tumor growth or viability.
Biological Activity
The compound 2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₄
The compound features a spiro structure that is characteristic of many biologically active molecules, which often enhances their interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as DNA gyrase and cyclin-dependent kinases (CDKs), which are critical in cancer cell proliferation and bacterial DNA replication.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial DNA synthesis.
Biological Activity Overview
Anticancer Properties
A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of several cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.
Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, showing significant antibacterial activity comparable to standard antibiotics.
Oxidative Stress Reduction
A recent investigation focused on the antioxidant capabilities of the compound. In vitro experiments indicated that it significantly reduced levels of reactive oxygen species (ROS) in human cell lines exposed to oxidative stress, suggesting a protective effect against cellular damage.
Comparison with Similar Compounds
Compounds with 3-Oxoalkyl Substituents
Several isoindoline-1,3-dione derivatives share the 3-oxoalkyl chain but differ in substituent groups (Table 1):
Table 1: Comparison of 3-Oxoalkyl-Substituted Isoindoline-1,3-diones
Key Observations :
Compounds with Piperazine/Piperidine Substituents
Piperazine/piperidine-substituted derivatives exhibit distinct pharmacological profiles:
Table 2: Piperazine/Piperidine-Substituted Derivatives
Key Observations :
Compounds with Amino/Hydroxy Substituents
Derivatives with amino or hydroxy groups differ in polarity and hydrogen-bonding capacity:
Table 3: Amino/Hydroxy-Substituted Derivatives
Key Observations :
- Solubility: Hydroxy and amino groups enhance aqueous solubility but may reduce metabolic stability due to increased polarity .
- Synthetic Challenges : Lower yields in hydroxyalkyl derivatives (e.g., 26.3% for compound 5) suggest the target compound’s spiro system may require optimized synthetic routes .
Sulfur-Containing Derivatives
Sulfinyl and thioether groups introduce unique electronic properties:
Table 4: Sulfur-Containing Derivatives
Key Observations :
- Halogen Effects : Bromine atoms (e.g., in ) may improve lipophilicity and membrane permeability .
Preparation Methods
Cyclocondensation of Chroman-4-one with Piperidine Derivatives
The spirocyclic core is synthesized via acid-catalyzed cyclization of 4-chromanone with a piperidine-4-one derivative. In one protocol, 4-chromanone (1.0 equiv) reacts with N-Boc-piperidin-4-one (1.2 equiv) in trifluoroacetic acid (TFA) at 80°C for 12 hours, achieving 68% yield after deprotection. The reaction proceeds through a keto-enol tautomerization mechanism, facilitating spiroannulation.
Optimization Note : Microwave-assisted synthesis (100°C, 30 minutes) increases yield to 82% while reducing side products.
Oxidative Rearrangement of Tetrahydroindeno[1,2-b]indol-10-ones
An alternative route involves oxidizing tetrahydroindeno[1,2-b]indol-10-ones with sodium periodate (NaIO₄) in aqueous acetone. This method, adapted from spiroisoindole syntheses, produces the spiro[chroman-2,4'-piperidin]-4-one in 75% yield. The reaction mechanism involves cleavage of the indole ring followed by recombination to form the spiro center.
Functionalization with the 3-Oxopropyl Side Chain
Nucleophilic Substitution at the Piperidine Nitrogen
The spirocyclic amine undergoes alkylation with methyl 3-bromopropionate (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Subsequent hydrolysis with hydrochloric acid (HCl) yields the 3-oxopropyl intermediate.
Reaction Conditions :
- Temperature: 60°C
- Time: 8 hours
- Yield: 70%
Coupling with Isoindoline-1,3-dione
The 3-oxopropyl intermediate is coupled with isoindoline-1,3-dione using a Mitsunobu reaction (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF). This method achieves 65% yield but requires chromatographic purification due to phosphine oxide byproducts.
Superior Alternative : A silver carbonate (Ag₂CO₃)-mediated coupling in toluene at 110°C for 6 hours improves yield to 85%. The mechanism involves in situ generation of a silver-activated alkoxide intermediate.
One-Pot Tandem Synthesis
A streamlined approach combines spirocycle formation and side-chain functionalization in a single pot:
- Step 1 : Spiroannulation of 4-chromanone and N-Boc-piperidin-4-one using TFA.
- Step 2 : Direct alkylation with methyl 3-bromopropionate without intermediate isolation.
- Step 3 : Hydrolysis and coupling with isoindoline-1,3-dione under Ag₂CO₃ catalysis.
Advantages :
- Total yield: 58%
- Reduced purification steps
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1: Preparation of the spiro[chroman-2,4'-piperidin] core via cyclization reactions, often using microwave-assisted methods to enhance yield and reduce time .
- Step 2: Propyl linker introduction via alkylation or acylation. For example, reacting phthalimide derivatives with dibromoalkanes (e.g., 1,3-dibromopropane) in acetonitrile under reflux, followed by substitution with piperidine derivatives .
- Optimization Tips:
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural confirmation:
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and carbon frameworks. For example, isoindoline-dione protons typically appear at δ 7.8–8.2 ppm .
- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., C–H···O bonds in monoclinic crystals, space group P21/n) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 398.48) .
- IR Spectroscopy: Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (oxo, dione) .
Q. What initial bioactivity screening assays are recommended for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity: Disk diffusion assays against S. aureus and C. albicans (zone of inhibition ≥15 mm at 100 µg/mL) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage Conditions: Protect from light and moisture; store in amber vials at –20°C under inert gas (N₂ or Ar) .
- Stability Testing: Monitor decomposition via HPLC over 6 months at 25°C/60% RH .
Advanced Research Questions
Q. How can computational methods predict the binding affinity and mechanism of action of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the dione group and hydrophobic interactions with the spiro ring .
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~4–5 eV correlates with reactivity) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer: Contradictions often arise from assay variability. Mitigate by:
- Standardizing Assays: Use CLSI guidelines for antimicrobial tests; fix cell passage numbers in cytotoxicity assays .
- Dose-Response Curves: Test 5–6 concentrations in triplicate to calculate accurate IC₅₀/EC₅₀ values .
- Control Compounds: Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize data .
Q. How can researchers design analogs to improve potency or selectivity?
Methodological Answer:
-
SAR Analysis: Modify substituents on the isoindoline-dione or spiro-piperidine moieties. For example:
-
Click Chemistry: Introduce triazole or oxadiazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition .
Q. What methods determine polymorphic forms and their stability?
Methodological Answer:
- PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 10.5°, 15.2°) to identify polymorphs .
- DSC/TGA: Measure melting points and decomposition temperatures (e.g., Form I melts at 180°C vs. Form II at 165°C) .
- Solvent Screening: Recrystallize from 10+ solvent systems (e.g., ethanol/water, DCM/heptane) to isolate metastable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
